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CNDP2 Enzyme Fundamentals

Table 1: Core Characteristics of Cytosolic Nonspecific Dipeptidase 2 (CNDP2) [1]

Feature Description

Systematic Name Cytosolic non-specific dipeptidase

Gene Symbol CNDP2

Protein Family Metallopeptidase M20 family

Human Gene Location Chromosome 18 (18g22.3)

Catalytic Activity Hydrolysis of dipeptides; reverse proteolysis of lactate and amino acids
Primary Reaction Lactate + Amino Acid = N-Lactoyl-Amino Acid (e.g., N-Lactoyl-Leucine)
Cofactor Manganese (Mn2*) ions

Quaternary Structure Homodimer

Subcellular Localization Cytosol, Nucleoplasm
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Biosynthesis & Functional Pathways

CNDP2 catalyzes the conjugation of lactate and amino acids into N-lactoyl-amino acids (Lac-AAs) through
a process known as reverse proteolysis [2] [3]. This reaction was previously thought to be negligible in
vivo. The formation of N-Lactoyl-Leucine and other Lac-AAs is a reversible, equilibrium-driven process,

influenced by the local concentrations of lactate and amino acids [2] [4].

The following diagram illustrates the biosynthesis and cellular transport pathway for N-Lactoyl-Amino

Acids like N-Lactoyl-Leucine.
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Cellular pathway of N-Lactoyl-Amino Acid synthesis and transport.

Key Experimental Data & Protocols

Table 2: Key Quantitative Data for CNDP2 and N-Lactoyl-Amino Acids [2]

Parameter Experimental Finding Experimental Context

CNDP2 3.1x102Mm1 Recombinant human CNDP2

Equilibrium incubated with lactate and

Constant (K) phenylalanine.

N-Lac-Phe ~1 mM ATP-dependent transport into inside-

Transport K, out membrane vesicles expressing

ABCCS.

Metabolite Ubiquitous in mammalian tissues; Untargeted metabolomics of human

Detection elevated post-exercise and in and mouse samples.
phenylketonuria.

Protocol 1: Identifying CNDP2 as the Biosynthetic Enzyme

This methodology combines protein fractionation with shotgun proteomics to pinpoint the enzyme

responsible for Lac-AA formation [2].

¢ Activity-Based Fractionation: Create a whole-cell lysate from HEK 293 cells. Incubate the lysate
with lactate and phenylalanine to confirm enzymatic formation of N-Lac-Phe.

o Parallel Chromatography: Fractionate the proteins using three separate chromatography columns in

parallel:
o Size Exclusion Chromatography
o Strong Anion Exchange (SAX) Chromatography
o Strong Cation Exchange (SCX) Chromatography
e Activity Assay: Immediately test all collected fractions from each column for N-Lac-Phe-forming
activity.
e Shotgun Proteomics: Perform LC-MS/MS proteomic analysis on the active fractions and
neighboring inactive control fractions.
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e Candidate Identification: Identify CNDP2 as the only protein consistently present in all active
fractions and absent in the inactive controls.

¢ Validation: Confirm the finding by demonstrating N-Lac-Phe formation using recombinant human
CNDP2.

The workflow for this discovery process is outlined below.
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Workflow for the discovery of CNDP2 enzymatic activity.
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Protocol 2: In Vitro Transport Assay for N-Lactoyl-Amino Acids

This protocol validates identified metabolites as substrates for the ABCCS5 transporter [2].

¢ Vesicle Preparation: Use inside-out membrane vesicles prepared from control cells and cells
overexpressing the human ABCCS5 transporter.

¢ Reaction Setup: Create a transport buffer containing an ATP-regenerating system (e.g., creatine
phosphate and creatine kinase), MgClz, and the candidate substrate (e.g., N-Lac-Leucine or N-Lac-
Phe).

¢ Uptake Reaction: Initiate the reaction by adding ATP to the vesicle mixture. For negative controls,
replace ATP with AMP or omit it.

o Time Course: Stop the reaction at various time points (e.g., 1, 2, 5, 10 minutes) by rapid filtration
through membrane filters.

¢ Quantification: Wash the filters and measure the amount of radiolabeled or otherwise traceable
substrate accumulated inside the vesicles using a scintillation counter or LC-MS.

¢ Kinetic Analysis: Determine ATP-dependent transport by subtracting uptake in control vesicles (or
with AMP) from uptake in ABCC5 vesicles with ATP. Fit the data to the Michaelis-Menten equation to
calculate kinetic parameters like K.

Research Applications & Implications

o Biomarker Potential: Levels of N-Lactoyl-Amino acids strongly correlate with lactate and amino acid
precursors, making them potential dynamic biomarkers for conditions like mitochondrial disorders [5],
septic shock [5], and physiological states such as exercise [6].

¢ Biotechnological Utility: N-Lactoyl-Leucine and N-Lactoyl-Isoleucine offer high solubility and are
bioavailable to CHO cells, making them advantageous replacements for canonical amino acids in
concentrated cell culture media for biotherapeutic production [7].

¢ Disease Correlation: Aberrant expression of CNDP2 is associated with various cancers, though its
role appears context-specific, being downregulated in some cancers (e.g., pancreatic, hepatocellular)
and upregulated in others (e.g., breast, kidney) [8].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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